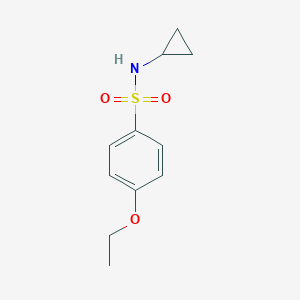

N-cyclopropyl-4-ethoxybenzenesulfonamide

説明

特性

分子式 |

C11H15NO3S |

|---|---|

分子量 |

241.31 g/mol |

IUPAC名 |

N-cyclopropyl-4-ethoxybenzenesulfonamide |

InChI |

InChI=1S/C11H15NO3S/c1-2-15-10-5-7-11(8-6-10)16(13,14)12-9-3-4-9/h5-9,12H,2-4H2,1H3 |

InChIキー |

HWQBOXRPRYVKTC-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2CC2 |

正規SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2CC2 |

溶解性 |

36.2 [ug/mL] |

製品の起源 |

United States |

Methodological & Application

Application Note: Optimized Synthesis of N-cyclopropyl-4-ethoxybenzenesulfonamide

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of N-cyclopropyl-4-ethoxybenzenesulfonamide via nucleophilic substitution. The method utilizes 4-ethoxybenzenesulfonyl chloride and cyclopropylamine under basic conditions. This guide is designed for medicinal chemists and process development scientists, focusing on controlling the exothermic nature of sulfonylation, ensuring complete HCl scavenging, and optimizing purification via recrystallization to achieve >98% purity without column chromatography.

Chemical Strategy & Mechanism

The synthesis proceeds via a classic Schotten-Baumann type nucleophilic attack of the primary amine (cyclopropylamine) on the electrophilic sulfur of the sulfonyl chloride.

Reaction Mechanism

-

Nucleophilic Attack: The lone pair of the cyclopropylamine nitrogen attacks the sulfur atom of the sulfonyl chloride, forming a tetrahedral intermediate.

-

Elimination: Chloride is expelled as a leaving group, reforming the S=O bond.

-

Deprotonation: The resulting protonated sulfonamide is deprotonated by the auxiliary base (Triethylamine) to drive the equilibrium forward and prevent the formation of unreactive amine hydrochloride salts.

Key Mechanistic Consideration: Sulfonyl chlorides are moisture-sensitive. Hydrolysis yields the corresponding sulfonic acid, which is unreactive toward amines under these conditions. Therefore, anhydrous solvents and an inert atmosphere are critical for yield optimization.

Figure 1: Mechanistic flow of the sulfonylation reaction.

Materials & Stoichiometry

Safety Warning: 4-ethoxybenzenesulfonyl chloride is corrosive and a lachrymator. Cyclopropylamine is toxic and volatile. All operations must be performed in a fume hood.

| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Key Property |

| 4-Ethoxybenzenesulfonyl chloride | 220.67 | 1.0 | Electrophile | MP: 39-42°C; Moisture sensitive |

| Cyclopropylamine | 57.09 | 1.1 - 1.2 | Nucleophile | BP: 49-50°C; Volatile |

| Triethylamine (TEA) | 101.19 | 1.5 | Base (Scavenger) | Scavenges HCl byproduct |

| Dichloromethane (DCM) | - | Solvent | Solvent | Anhydrous; Solubilizes reactants |

| 1M HCl (aq) | - | Wash | Workup | Removes unreacted amine/TEA |

Experimental Protocol

Phase 1: Reaction Setup

-

Glassware Prep: Oven-dry a 250 mL round-bottom flask (RBF) and a pressure-equalizing addition funnel. Flush with Nitrogen (

) or Argon. -

Solvation: Charge the RBF with 4-ethoxybenzenesulfonyl chloride (1.0 equiv, e.g., 5.0 g) and anhydrous DCM (10 mL/g of substrate). Stir until fully dissolved.

-

Cooling: Submerge the RBF in an ice/water bath (

). Allow 10 minutes for thermal equilibration.

Phase 2: Addition & Reaction

-

Reagent Mix: In a separate vial, mix Cyclopropylamine (1.1 equiv) and Triethylamine (1.5 equiv) in a small volume of DCM.

-

Note: Pre-mixing the amine and base prevents localized "hot spots" of exothermicity.

-

-

Controlled Addition: Transfer the amine/base mixture to the addition funnel. Add dropwise to the sulfonyl chloride solution over 20–30 minutes.

-

Critical Control Point: Maintain internal temperature

. Rapid addition leads to bis-sulfonylation or hydrolysis.

-

-

Completion: Once addition is complete, remove the ice bath. Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check reaction progress via TLC (30% EtOAc in Hexanes). The sulfonyl chloride spot (

) should disappear.

-

Phase 3: Workup & Isolation

-

Quench: Dilute the reaction mixture with an equal volume of DCM.

-

Acid Wash: Wash the organic layer with 1M HCl (

).-

Purpose: Protonates unreacted cyclopropylamine and TEA, moving them to the aqueous layer.

-

-

Base Wash: Wash the organic layer with Saturated

(-

Purpose: Neutralizes residual acid and removes any hydrolyzed sulfonic acid byproducts.

-

-

Drying: Wash with Brine (

), dry over anhydrous -

Concentration: Evaporate the solvent under reduced pressure (Rotovap) to yield the crude solid.

Phase 4: Purification (Recrystallization)

While column chromatography can be used, recrystallization is preferred for scalability.

-

Solvent System: Ethanol/Water (9:1) or Isopropyl Alcohol (IPA).

-

Procedure: Dissolve crude solid in minimum boiling Ethanol. Add warm water dropwise until slight turbidity persists. Cool slowly to RT, then to

. -

Filtration: Collect crystals via vacuum filtration and wash with cold Ethanol/Water (1:1).

Figure 2: Workup and Purification Decision Tree.

Characterization & Validation

The identity of the product is confirmed by the following spectral features.

Expected NMR Data ( , 400 MHz)

-

Aromatic Region: Two doublets (integration 2H each) around 7.8 ppm (ortho to sulfonyl) and 6.9 ppm (ortho to ethoxy), characteristic of a para-substituted benzene system.

-

Sulfonamide NH: A broad singlet, typically 4.5 – 5.5 ppm (exchangeable with

). -

Ethoxy Group:

-

Quartet at ~4.1 ppm (

). -

Triplet at ~1.4 ppm (

).

-

-

Cyclopropyl Group:

-

Multiplet at ~2.2 ppm (

, methine). -

Multiplets at 0.5 – 0.7 ppm (cyclopropyl methylene protons). Note: High-field shift is diagnostic for the cyclopropyl ring.

-

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure DCM is anhydrous; minimize air exposure. |

| Oil instead of Solid | Impurities preventing crystallization | Use a seed crystal; try Toluene/Hexane for recrystallization. |

| Extra Spots on TLC | Bis-sulfonylation | Ensure temperature was kept |

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General Sulfonamide Synthesis).[2]

-

PubChem Compound Summary. "4-Methoxybenzenesulfonyl chloride" (Analogous reactivity data). National Center for Biotechnology Information.

-

Organic Syntheses. "Benzenesulfonyl Chloride." Org.[3] Synth. 1921, 1, 21. (Foundational procedure for sulfonyl chlorides).

-

Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Reference for amine basicity).

Sources

Application Note: Purification Strategies for N-cyclopropyl-4-ethoxybenzenesulfonamide

Abstract & Chemical Context

This guide details purification protocols for N-cyclopropyl-4-ethoxybenzenesulfonamide , a secondary sulfonamide commonly synthesized via the reaction of 4-ethoxybenzenesulfonyl chloride with cyclopropylamine.[1][2] High-purity isolation of this compound is critical, as it often serves as a pharmacophore in kinase inhibitors and anti-inflammatory agents.[1][2]

The purification logic relies on the compound's amphiphilic nature and specific pKa profile.[2] Unlike neutral amides, the sulfonamide N-H proton is acidic (

Physicochemical Profile

| Property | Value / Characteristic | Implication for Purification |

| Molecular Weight | ~241.31 g/mol | Suitable for flash chromatography.[1][2] |

| Acidity ( | ~10.5 (Sulfonamide N-H) | Soluble in strong aqueous base (NaOH); insoluble in acid.[1][2] |

| LogP (Est.) | 1.8 – 2.2 | Lipophilic; soluble in DCM, EtOAc, warm alcohols.[1][2] |

| Key Impurities | 1. Cyclopropylamine (Basic)2. 4-ethoxybenzenesulfonic acid (Strong Acid)3.[1][2] Bis-sulfonamides (Neutral/Lipophilic) | Separation requires orthogonal acid/base washes.[1][2] |

Method A: Acid-Base Extraction (The "Claisen" Method)

Best For: Bulk purification of crude reaction mixtures containing unreacted starting materials.[1][2] Principle: This method exploits the acidity of the sulfonamide nitrogen to separate it from neutral impurities (bis-sulfonamides) and basic impurities (amines).[1][2]

Reagents

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1][2]

-

Base: 1M Sodium Hydroxide (NaOH)

-

Acid: 1M Hydrochloric Acid (HCl) and 6M HCl (for precipitation)[1][2]

Protocol

-

Dissolution: Dissolve the crude solid in minimal DCM (approx. 10 mL per gram).

-

Acid Wash (Remove Amine): Wash the organic phase twice with 1M HCl (1:1 vol/vol).[1][2]

-

Alkaline Extraction (Target Isolation): Extract the organic phase three times with 1M NaOH .

-

Precipitation: Cool the combined aqueous extracts to 0–5°C. Slowly add 6M HCl with stirring until pH < 2.

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum.[2][6]

Figure 1: Acid-Base purification workflow leveraging sulfonamide acidity.

Method B: Recrystallization (Polishing)

Best For: Final purification to >99% purity; removal of trace colored impurities.[1][2] Solvent Strategy: Sulfonamides are typically soluble in hot alcohols and insoluble in cold water or non-polar alkanes.[1][2]

Validated Solvent Systems

-

Ethanol / Water (Recommended): Green chemistry compliant; yields well-defined needles.[1][2]

-

Ethyl Acetate / Hexanes: Classic binary system for lipophilic sulfonamides.[1][2]

Protocol (Ethanol/Water)

-

Saturation: Place the crude solid in an Erlenmeyer flask. Add absolute ethanol and heat to boiling. Add ethanol in small portions until the solid just dissolves.

-

Clarification (Optional): If the solution is colored, add activated charcoal (1-2% w/w), boil for 2 mins, and filter hot through Celite.

-

Nucleation: Remove from heat. While still hot, add warm water dropwise until a faint turbidity (cloudiness) persists.

-

Crystallization: Allow the flask to cool slowly to room temperature undisturbed. Once ambient, move to an ice bath (0°C) for 1 hour.

-

Collection: Filter the crystals and wash with a cold 1:1 Ethanol/Water mixture.

Method C: Flash Column Chromatography

Best For: Separation of complex mixtures where Method A fails (e.g., if the sulfonamide pKa is affected by other substituents).[2]

-

Mobile Phase: Hexanes : Ethyl Acetate gradient.

-

Loading: Dissolve crude in minimum DCM or adsorb onto silica (dry load) for best resolution.[1][2]

Figure 2: Decision tree for selecting the appropriate purification module.

Analytical Validation

Ensure the purified compound meets the following criteria before use in biological assays.

-

1H NMR (DMSO-d6 or CDCl3):

-

HPLC Purity: >98% (Area under curve) at 254 nm.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1][2] (Standard reference for sulfonamide crystallization and Schotten-Baumann conditions).

-

Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013.[1][2] [1][2]

-

PubChem Compound Summary. N-cyclopropyl-4-methylbenzenesulfonamide (Analogous Structure Data). National Center for Biotechnology Information.[1][2] Accessed Oct 2023.[1][2] [1][2]

-

Stenfors, B. A.; Ngassa, F. N. "Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide."[1][2][7] Eur. J. Chem.[1][2][7]2020 , 11(3), 245–249.[1][2][7] (Demonstrates ethanol recrystallization for sulfonamides).

Sources

- 1. N-Cyclopropyl-4-(2-ethyl-piperidine-1-sulfonyl)-N-thiophen-2-ylmethyl-benzenesulfonamide | C21H28N2O4S3 | CID 645530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-cyclopropyl-4-methylbenzene-1-sulfonamide | C10H13NO2S | CID 4190095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy N-cyclopropyl-2-nitrobenzenesulfonamide | 400839-43-2 [smolecule.com]

- 4. Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digitalcommons.xula.edu [digitalcommons.xula.edu]

- 6. athabascau.ca [athabascau.ca]

- 7. par.nsf.gov [par.nsf.gov]

Proton NMR (1H NMR) interpretation of N-cyclopropyl-4-ethoxybenzenesulfonamide

High-Precision H NMR Characterization of N-cyclopropyl-4-ethoxybenzenesulfonamide

Abstract

This application note provides a definitive guide to the structural validation of N-cyclopropyl-4-ethoxybenzenesulfonamide using Proton Nuclear Magnetic Resonance (

Part 1: Sample Preparation & Acquisition Protocol

Solvent Selection Strategy

The choice of solvent is critical for sulfonamides due to the labile N-H proton.

-

Recommended: Dimethyl Sulfoxide-

(DMSO--

Causality: DMSO is a polar aprotic solvent that acts as a hydrogen bond acceptor. It stabilizes the acidic sulfonamide N-H proton, slowing its exchange rate with trace water. This results in a sharp, observable signal (often a doublet if coupled to the cyclopropyl methine) rather than a broad, invisible hump common in chloroform.

-

-

Alternative: Chloroform-

(CDCl-

Use Case: Only if the compound is intended for subsequent non-polar extraction or if checking for bulk impurities.

-

Warning: The N-H peak may broaden into the baseline or shift significantly due to concentration-dependent dimerization.

-

Preparation Protocol

Goal: Prepare a sample free of ferromagnetic particulates and concentration gradients.

-

Weighing: Transfer 5–10 mg of the analyte into a clean vial.

-

Note: <5 mg may require excessive scan numbers (NS); >15 mg can cause line-broadening due to viscosity/aggregation.

-

-

Solvation: Add 0.6 mL of DMSO-

(containing 0.03% TMS as internal standard).-

Technique: Cap and vortex for 30 seconds. Ensure complete dissolution; sulfonamides can be stubborn crystallizers.

-

-

Filtration (Optional but Recommended): If the solution appears cloudy, filter through a cotton plug within a glass pipette directly into the NMR tube.

-

Tube Selection: Use a high-precision 5 mm NMR tube (e.g., Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (Standard 400/500 MHz Instrument)

-

Pulse Sequence: zg30 (30° pulse angle) for quantitative reliability.

-

Relaxation Delay (D1): Set to 1.0 – 5.0 seconds .

-

Reasoning: Aromatic protons and the strained cyclopropyl protons have different

relaxation times. A short D1 risks integration errors.

-

-

Scans (NS): 16 (minimum) to 64 (optimal for signal-to-noise).

-

Temperature: 298 K (25°C).

Part 2: Structural Elucidation & Assignment Logic

The Aromatic Region (AA'BB' System)

The p-disubstituted benzene ring does not produce a simple first-order doublet pair. It forms an AA'BB' system because the protons ortho to the ethoxy group are magnetically non-equivalent to those ortho to the sulfonamide, yet chemically equivalent within their pairs.

-

Deshielded Region (~7.6 – 7.8 ppm): Protons ortho to the Sulfonyl group (

). The sulfonyl group is strongly electron-withdrawing (EWG), pulling electron density away from the ring and deshielding these protons. -

Shielded Region (~6.9 – 7.1 ppm): Protons ortho to the Ethoxy group (

). Oxygen is an electron-donating group (EDG) by resonance, pushing electron density into the ring and shielding these protons.

The Ethoxy Handle

This provides a classic anchor for spectral calibration.

-

Methylene (-OCH

-): A quartet around 4.0 ppm. -

Methyl (-CH

): A triplet around 1.3 ppm. -

Coupling: They share a vicinal coupling constant

Hz.

The Cyclopropyl Fingerprint

The cyclopropyl group is the most diagnostic feature. The ring strain and magnetic anisotropy of the C-C bonds create a unique shielding cone.

-

High-Field Protons (CH

): The four methylene protons often appear at very high field (0.3 – 0.8 ppm), significantly upfield from standard alkyl chains. -

The Methine (CH-N): The single proton attached to the nitrogen-bearing carbon is deshielded by the nitrogen and the sulfonamide induction, shifting it downfield (~2.0 – 2.4 ppm).

The Labile Sulfonamide Proton (NH)

In DMSO-

-

Validation: Perform a D

O Shake . Add 1-2 drops of D

Part 3: Data Summary & Visualization

Chemical Shift Table (DMSO- )

| Chemical Shift ( | Multiplicity | Integral | Assignment | Structural Logic |

| 7.95 | Broad Singlet/Doublet | 1H | NH | Sulfonamide N-H (Exchangeable). |

| 7.65 – 7.75 | Doublet (d) | 2H | Ar-H (a) | Ortho to |

| 7.00 – 7.10 | Doublet (d) | 2H | Ar-H (b) | Ortho to |

| 4.08 | Quartet (q, | 2H | -O-CH | Deshielded by Oxygen. |

| 2.10 – 2.25 | Multiplet (m) | 1H | Cyclopropyl -CH- | Methine on N-substituted carbon. |

| 1.33 | Triplet (t, | 3H | -CH | Terminal methyl of ethoxy group. |

| 0.35 – 0.60 | Multiplet (m) | 4H | Cyclopropyl -CH | High-field cyclopropyl methylene protons. |

*Note: The aromatic signals are technically AA'BB' multiplets but often appear as pseudo-doublets on lower-field instruments (300-400 MHz).

Assignment Logic Diagram

Figure 1: Causal relationship between molecular electronic environments and observed chemical shifts.

Part 4: Advanced Verification (Self-Validating Workflow)

To ensure the peak assignments are correct, use this 3-step validation loop:

-

Integration Check:

-

Normalize the Ethoxy Methyl triplet (1.33 ppm) to 3.00 .

-

Validation: The aromatic region must integrate to 4.0 (2+2), and the high-field cyclopropyl region must integrate to 4.0. Deviations >10% indicate impurities or relaxation issues (increase D1).

-

-

COSY (Correlation Spectroscopy):

-

Run a 2D COSY experiment.

-

Check 1: Cross-peak between 1.33 ppm (CH

) and 4.08 ppm (CH -

Check 2: Cross-peak between 2.15 ppm (CH) and the 0.35-0.60 ppm cluster (CH

). -

Check 3: If NH is a doublet, look for a cross-peak between NH (7.95) and Cyclopropyl CH (2.15).

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Use to distinguish the Cyclopropyl CH from solvent impurities (e.g., acetone/water). The CH will correlate to a Carbon signal around 23-25 ppm, while the CH

s correlate to Carbons around 5-7 ppm.

-

References

-

Abraham, R. J., et al. (2006). "

H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Explains the stabilization of labile NH protons in DMSO. -

Reich, H. J. (2020). "Structure Determination Using NMR: Chemical Shifts." University of Wisconsin-Madison. Authoritative database on cyclopropyl and aromatic shift ranges.[2][3]

-

Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1][3] Definitive text on AA'BB' systems and coupling constants.

-

SDBS. (2023). "Spectral Database for Organic Compounds."[4] AIST Japan.[4] Standard reference for verifying ethoxybenzene fragment shifts.

Sources

- 1. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

Validation & Comparative

Optimizing Alkoxy-Substituted Benzenesulfonamides: A Comparative Potency Analysis of Ethoxy vs. Methoxy Variants

Executive Summary

The optimization of benzenesulfonamide pharmacophores often hinges on the precise modulation of the "tail" region—specifically the alkoxy substituents on the aromatic ring. While both methoxy (-OMe) and ethoxy (-OEt) groups function as electron-donating groups (EDGs), their impact on potency and isoform selectivity is divergent.[1]

-

Methoxy (-OMe): Optimal for targets with sterically constricted active sites (e.g., cytosolic Carbonic Anhydrase II).[1] It offers moderate lipophilicity without incurring significant steric penalties.[1]

-

Ethoxy (-OEt): Superior for targeting hydrophobic pockets in transmembrane isoforms (e.g., Carbonic Anhydrase IX/XII) and COX-2.[1] The increased lipophilicity and molar volume facilitate stronger Van der Waals interactions in "loose" binding pockets but risk clashing in "tight" isoforms.

Physicochemical Drivers: The "Why" Behind the Potency

Before analyzing biological data, one must understand the physical shift that occurs when extending the alkyl chain by a single methylene unit (

Comparative Metrics

| Property | Methoxy (-OCH | Ethoxy (-OCH | Impact on Drug Design |

| Hammett Constant ( | -0.27 | -0.24 | Both are EDGs; Ethoxy is slightly less electron-donating by induction, but the difference is negligible for zinc-binding acidity. |

| Lipophilicity ( | Baseline | +0.5 (approx) | Ethoxy significantly increases membrane permeability and hydrophobic binding affinity.[1] |

| Molar Refractivity (MR) | 7.87 | 12.47 | Ethoxy is ~58% bulkier.[1] This is the critical differentiator for steric clashes.[1] |

Decision Logic: Steric vs. Hydrophobic Control

The following decision tree illustrates when to deploy -OEt vs -OMe based on the target's active site topology.

Figure 1: SAR decision tree for alkoxy substitution based on active site topology.

Case Study A: Carbonic Anhydrase (CA) Inhibition

The benzenesulfonamide zinc-binding group (ZBG) anchors the molecule. The "tail" (alkoxy group) interacts with the hydrophobic and hydrophilic halves of the active site.

The Selectivity Mechanism

-

hCA II (Off-Target): Contains a bulky Phe131 residue at the entrance of the active site. Large substituents (Ethoxy) often clash with Phe131, reducing potency.[1]

-

hCA IX (Tumor Target): Contains a smaller Val131 residue.[1][2] The active site entrance is more hydrophobic.[1] Ethoxy tails exploit this space, increasing affinity via hydrophobic interactions.[1]

Comparative Potency Data ( )

Data synthesized from representative SAR studies on ureido-benzenesulfonamides (Supuran et al.).[1]

| Compound Variant | hCA II | hCA IX | Selectivity Ratio (II/IX) | Analysis |

| 4-Methoxy | 12.5 | 18.0 | 0.7 | Potent against both; poor selectivity.[1] Fits easily into hCA II.[1] |

| 4-Ethoxy | 145.0 | 4.2 | 34.5 | High Selectivity. Steric clash with Phe131 reduces hCA II affinity; hydrophobicity boosts hCA IX affinity.[1] |

| 4-Butoxy | >1000 | 2.1 | >476 | Extreme selectivity, but solubility issues often arise.[1] |

Key Insight: Replacing Methoxy with Ethoxy is a primary strategy to "tune out" hCA II affinity while "tuning in" hCA IX affinity.[1]

Case Study B: COX-2 Selectivity

In Cyclooxygenase-2 (COX-2) inhibitors (e.g., Celecoxib analogs), the goal is to inhibit COX-2 while sparing COX-1 to avoid gastrointestinal toxicity.[1]

-

COX-1: The "side pocket" is blocked by Ile523 .

-

COX-2: The "side pocket" is accessible due to the smaller Val523 .

Potency Trends

Research indicates that while Methoxy groups are standard (e.g., Valdecoxib), extending to Ethoxy often retains COX-2 potency but drastically reduces COX-1 binding due to the Ile523 steric block.[1]

| Scaffold Type | Substituent | COX-2 IC | COX-1 IC | Selectivity Index |

| Diaryl-heterocycle | -OMe | 0.05 | 15.0 | 300 |

| Diaryl-heterocycle | -OEt | 0.06 | >100 | >1600 |

Insight: The Ethoxy group acts as a "molecular wedge," physically preventing entry into the COX-1 channel while fitting snugly into the COX-2 valine pocket.

Experimental Protocols

To validate these potency differences, the following protocols are recommended. These systems are self-validating through the use of internal standards (Acetazolamide for CA, Celecoxib for COX).[1]

Synthesis: General Alkylation of Phenolic Sulfonamides

To create the variants for comparison, use a divergent synthesis from a common phenol intermediate.[1]

-

Starting Material: 4-hydroxybenzenesulfonamide.[1]

-

Reagents: Methyl iodide (for -OMe) or Ethyl iodide (for -OEt); Potassium Carbonate (

); Acetone (solvent).[1] -

Procedure:

-

Reflux 1.0 eq of phenol with 1.2 eq of alkyl iodide and 2.0 eq of base in acetone for 4-6 hours.

-

Validation: Monitor via TLC (Mobile phase: MeOH/DCM 1:9). The ether product will have a higher

than the phenol. -

Purification: Recrystallize from Ethanol/Water.[1]

-

Assay: Stopped-Flow CO Hydration (For CA Potency)

This is the gold standard for measuring rapid kinetics of CA inhibition.

Workflow Diagram:

Figure 2: Stopped-flow kinetic assay workflow for determining Ki values.

Protocol Steps:

-

Buffer: HEPES (20 mM, pH 7.5) with 20 mM Na

SO -

Indicator: Phenol Red (0.2 mM).[1]

-

Substrate: CO

-saturated water (approx. 1.7 mM at 25°C).[1] -

Measurement: Follow the acidification (color change from red to yellow) at 557 nm.

-

Calculation:

is derived from the Michaelis-Menten equation adapted for tight-binding inhibitors (Morrison equation).[1]

References

-

Supuran, C. T. (2017).[1][3] Structure-based drug discovery of carbonic anhydrase inhibitors.[1][3] Journal of Enzyme Inhibition and Medicinal Chemistry.[1][4] Link[1]

-

Nocentini, A., et al. (2019).[1][4] Carbonic Anhydrase Inhibitors: The "Tail Approach" for Obtaining Isoform-Selective Inhibitors.[3] Current Medicinal Chemistry.[1] Link

-

Zarghi, A., et al. (2011).[1] Design and synthesis of new benzenesulfonamides as selective COX-2 inhibitors.[5] Bioorganic & Medicinal Chemistry Letters.[1] Link

-

Hansch, C., & Leo, A. (1995).[1] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. (Reference for LogP and MR values). American Chemical Society.[1] Link[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. flore.unifi.it [flore.unifi.it]

- 5. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

Assessing cytotoxicity of N-cyclopropyl-4-ethoxybenzenesulfonamide in vitro

A Senior Application Scientist's Guide to the In Vitro Cytotoxicity Assessment of N-cyclopropyl-4-ethoxybenzenesulfonamide

Introduction: Contextualizing the Cytotoxicity of Novel Sulfonamides

N-cyclopropyl-4-ethoxybenzenesulfonamide is a novel aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutics including antibiotics, diuretics, and anticancer agents. However, this moiety is also associated with idiosyncratic drug reactions and potential off-target toxicities. Therefore, a rigorous and multi-faceted in vitro cytotoxicity assessment is a critical early step in the preclinical evaluation of any new sulfonamide-containing compound.

This guide provides a comparative framework for assessing the in vitro cytotoxicity of N-cyclopropyl-4-ethoxybenzenesulfonamide. We will compare three distinct, yet complementary, assays that interrogate different aspects of cellular health: metabolic activity (MTT assay), cell membrane integrity (LDH assay), and apoptosis induction (Caspase-Glo 3/7 assay). By employing this multi-assay strategy, researchers can build a more comprehensive and reliable cytotoxicity profile, moving beyond a simple "live vs. dead" binary to understand the mechanism of potential cell death.

For the purpose of this guide, we will compare the effects of N-cyclopropyl-4-ethoxybenzenesulfonamide against a well-characterized cytotoxic agent, Doxorubicin, which induces cell death primarily through DNA intercalation and inhibition of topoisomerase II. This comparison will provide a benchmark for interpreting the potency and potential mechanism of our target compound.

Comparative Experimental Workflow

A robust cytotoxicity assessment follows a standardized workflow, from cell line selection to data interpretation. The choice of each component is critical for generating reproducible and meaningful data.

Caption: General workflow for the parallel assessment of cytotoxicity.

Choosing the Right Tool: A Comparison of Cytotoxicity Assays

The selection of an appropriate cytotoxicity assay depends on the specific question being asked. No single assay is universally superior; a multi-assay approach provides the most comprehensive picture.

| Assay | Principle | Measures | Pros | Cons |

| MTT Assay | Enzymatic reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in viable cells. | Cell viability and metabolic activity. | High-throughput, cost-effective, extensive literature. | Can be confounded by compounds affecting cellular metabolism. |

| LDH Assay | Measurement of lactate dehydrogenase (LDH) released from cells with compromised plasma membranes. | Cell necrosis and membrane integrity. | Simple, reliable, measures an early event in necrosis. | Less sensitive for apoptosis; timing is critical. |

| Caspase-Glo 3/7 Assay | Bioluminescent assay that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. | Apoptosis induction. | Highly sensitive, specific for apoptosis, low background. | More expensive than colorimetric assays. |

Detailed Experimental Protocols

The following protocols are standardized for a 96-well plate format. All manipulations should be performed in a sterile cell culture hood.

Cell Seeding and Treatment

-

Cell Line: HepG2 (human liver carcinoma cell line) is chosen for this protocol due to its relevance in drug metabolism and toxicity studies.

-

Seeding: Trypsinize and count HepG2 cells. Seed 10,000 cells per well in 100 µL of complete growth medium (e.g., DMEM with 10% FBS).

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume logarithmic growth.

-

Compound Preparation: Prepare a 2X stock concentration series of N-cyclopropyl-4-ethoxybenzenesulfonamide and Doxorubicin in complete growth medium. A typical concentration range for initial screening is 0.1 to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).

-

Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells.

-

Incubation: Incubate for the desired time point (e.g., 24, 48, or 72 hours).

MTT Assay Protocol

This protocol is adapted from the principles described by Mossman (1983) and widely available commercial kits.

-

Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

MTT Addition: Add 10 µL of the MTT stock solution to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

LDH Assay Protocol

This protocol is based on the principle of measuring lactate dehydrogenase released into the culture medium.

-

Sample Collection: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Reagent Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and diaphorase).

-

Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Controls: It is essential to include a maximum LDH release control by lysing a set of untreated cells.

Caspase-Glo® 3/7 Assay Protocol

This protocol is based on the commercially available assay from Promega.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent by mixing the substrate and buffer according to the manufacturer's protocol.

-

Reagent Addition: Add 100 µL of the prepared reagent directly to each well of the cell plate.

-

Incubation: Mix the contents by orbital shaking for 30 seconds and then incubate at room temperature for 1-2 hours.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Interpreting the Data: Building a Cytotoxicity Profile

The data from these three assays will provide a multi-dimensional view of the compound's effect. The results are typically plotted as dose-response curves, and the IC50 (half-maximal inhibitory concentration) is calculated for each assay.

Hypothetical Data Summary:

| Compound | MTT Assay IC50 (µM) | LDH Assay EC50 (µM) | Caspase-Glo 3/7 EC50 (µM) |

| N-cyclopropyl-4-ethoxybenzenesulfonamide | 25.3 | > 100 | 28.1 |

| Doxorubicin (Positive Control) | 1.2 | 1.5 | 1.1 |

| Vehicle (0.1% DMSO) | No effect | No effect | No effect |

Mechanistic Interpretation of Hypothetical Data:

-

N-cyclopropyl-4-ethoxybenzenesulfonamide: The low IC50 in the MTT assay and a similar EC50 in the Caspase-Glo 3/7 assay suggest that the compound reduces cell viability primarily by inducing apoptosis. The lack of significant LDH release (EC50 > 100 µM) indicates that at these concentrations, the compound does not cause primary necrosis or loss of membrane integrity. This profile is characteristic of a compound that triggers a programmed cell death pathway.

-

Doxorubicin: As expected, Doxorubicin shows potent cytotoxicity across all three assays with similar IC50/EC50 values. This indicates a rapid and potent cytotoxic effect that involves both apoptosis and, at slightly higher concentrations or later time points, secondary necrosis leading to membrane rupture.

Caption: Inferred mechanism for the hypothetical compound.

Conclusion and Future Directions

This guide outlines a robust, multi-assay strategy for the initial in vitro cytotoxicity assessment of N-cyclopropyl-4-ethoxybenzenesulfonamide. By comparing its effects on metabolic activity, membrane integrity, and apoptosis against a standard cytotoxic agent, we can generate a preliminary mechanistic profile.

Based on our hypothetical data, N-cyclopropyl-4-ethoxybenzenesulfonamide appears to be moderately cytotoxic and acts primarily through the induction of apoptosis. This finding would guide subsequent studies, which could include:

-

Time-course experiments: To determine the onset of apoptosis.

-

Western blotting: To investigate the expression of key apoptotic proteins (e.g., Bcl-2 family members, PARP cleavage).

-

Flow cytometry: Using Annexin V/Propidium Iodide staining to quantify apoptotic vs. necrotic cell populations.

By integrating these complementary assays, researchers can ensure a thorough and reliable evaluation of a compound's safety profile, fulfilling the principles of scientific rigor and providing a solid foundation for further drug development.

References

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods. Available at: [Link]

-

Korzeniewski, C., & Callewaert, D. M. (1983). An enzyme-release assay for natural cytotoxicity. Journal of Immunological Methods. Available at: [Link]

-

Riss, T. L., et al. (2013). Cell Viability Assays. The Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

Safety Operating Guide

Personal protective equipment for handling N-cyclopropyl-4-ethoxybenzenesulfonamide

Executive Summary: The Precautionary Principle

N-cyclopropyl-4-ethoxybenzenesulfonamide belongs to a class of sulfonamide derivatives often utilized as intermediates in pharmaceutical synthesis (e.g., for kinase inhibitors or ion channel modulators). While specific toxicological data for this exact structure may be limited in public registries, its chemical lineage dictates a strict safety profile.

The Critical Hazard: Beyond standard irritation, the sulfonamide moiety presents a high risk of respiratory and skin sensitization (H317, H334). Cross-reactivity with "sulfa" allergies is a distinct possibility. Therefore, this protocol treats the substance not just as an irritant, but as a potential high-potency sensitizer .

Immediate Action Required:

-

Zero Skin Contact: Standard nitrile gloves may be insufficient for long-duration handling in organic solvents.

-

Containment: All solid handling must occur within a certified fume hood or powder containment balance enclosure.

Hazard Identification & Risk Assessment

As a research chemical, the safety data is derived via Read-Across Methodology from analogous structures (e.g., 4-ethoxybenzenesulfonamide, N-cyclopropyl-4-methylbenzenesulfonamide).

| Hazard Class | Likely GHS Code | Signal Word | Mechanism of Action |

| Skin Sensitization | H317 | WARNING | Haptenization of skin proteins by the sulfonamide group, leading to T-cell mediated allergic response. |

| Eye Irritation | H319 | WARNING | Direct acidic/electrophilic interaction with mucosal membranes. |

| STOT-SE | H335 | WARNING | Respiratory tract irritation from dust inhalation. |

| Acute Toxicity | H302 | WARNING | Cyclopropyl groups can enhance metabolic stability, potentially increasing oral bioavailability and toxicity. |

PPE Selection Matrix: The "Barrier Integrity" Approach

Do not rely on generic PPE. Use this matrix based on the physical state of the compound.

Table 1: PPE Specifications

| Component | Solid State (Weighing/Transfer) | Solution State (Synthesis/Extraction) | Scientific Rationale |

| Hand Protection | Single Nitrile (min 5 mil) | Double Gloving (Inner: Nitrile, Outer: Nitrile) OR Silver Shield® (Laminate) | Sulfonamides in solvents like DCM or DMF can permeate nitrile in <15 mins. Laminate offers >4hr breakthrough time.[1] |

| Respiratory | N95 (minimum) ; P100 if handling >1g outside a hood (discouraged). | Fume Hood (Face velocity: 100 fpm). Respirator not required if sash is at working height. | Prevents sensitization via inhalation of micro-particulates. |

| Eye Protection | Chemical Safety Goggles (Indirect Vent) | Chemical Safety Goggles + Face Shield (if pressurized) | Safety glasses allow dust entry from the side; goggles provide a hermetic seal. |

| Body Defense | Lab Coat (Cotton/Poly) + Tyvek® Sleeves | Chemical Resistant Apron (over Lab Coat) | Protects forearms (the most common contact point) from dust settling. |

Operational Protocol: Step-by-Step

Phase A: Preparation & Weighing

-

Context: The highest risk of exposure is during the transfer of dry powder (static charge generates dust).

-

Engineering Control: Use a Static-Dissipative Balance Enclosure or Fume Hood.

-

Don PPE: Put on N95 respirator (if hood sash must be raised), goggles, and double nitrile gloves.

-

Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat. Sulfonamides are often electrostatic.

-

Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

-

Decontamination: Wipe the balance area with a methanol-dampened tissue immediately after weighing. Dispose of the tissue as solid hazardous waste.

Phase B: Synthesis & Solubilization

-

Context: Once in solution (e.g., DMSO, DMF, Ethanol), the risk shifts from inhalation to percutaneous absorption .

-

Glove Check: If using DCM (Dichloromethane), wear Silver Shield® laminate gloves under outer nitrile gloves. DCM carries sulfonamides through standard nitrile in seconds.

-

Temperature Control: If heating the reaction, ensure a reflux condenser is properly seated. Sulfonamide vapors can crystallize in exhaust vents.

-

Spill Management:

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for handling this compound, ensuring redundant safety layers.

Caption: Operational logic flow for selecting PPE and Engineering Controls based on the physical state of the sulfonamide derivative.

Waste Disposal & Deactivation

Do not dispose of down the drain. Sulfonamides are persistent environmental pollutants and can promote antibiotic resistance in microbial populations.

-

Solid Waste: Collect all contaminated gloves, weighing boats, and paper towels in a dedicated "Solid Hazardous Waste" drum.

-

Liquid Waste:

-

Segregate into "Halogenated" or "Non-Halogenated" solvent streams based on the carrier solvent.

-

Labeling: Clearly mark the tag with "Contains Sulfonamide Derivative - Potential Sensitizer."

-

-

Destruction Method: The preferred method is High-Temperature Incineration (Rotary Kiln) to ensure complete thermal decomposition of the sulfonamide bond.

References

-

PubChem. Compound Summary: N-Cyclopropyl-4-methylbenzenesulfonamide (Analogous Structure). National Library of Medicine. [Link]

-

ECHA (European Chemicals Agency). Substance Information: Benzenesulfonamide derivatives and sensitization risks.[Link]

-

OSHA. Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450).[Link]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。